molecular formula C5H5ClOS B12929067 4-Chloro-2-methoxythiophene

4-Chloro-2-methoxythiophene

Cat. No.: B12929067
M. Wt: 148.61 g/mol
InChI Key: PJBWGFYRHLWROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxythiophene is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and a methoxy group (-OCH₃) at the 2-position. Thiophene derivatives are pivotal in medicinal chemistry and materials science due to their electronic properties and versatility in synthetic modifications.

Properties

Molecular Formula

C5H5ClOS

Molecular Weight

148.61 g/mol

IUPAC Name

4-chloro-2-methoxythiophene

InChI

InChI=1S/C5H5ClOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3

InChI Key

PJBWGFYRHLWROE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CS1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxythiophene can be synthesized through several methods. One common method involves the chlorination of 2-methoxythiophene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-methoxythiophene is coupled with a chlorinated boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. Additionally, the use of environmentally friendly chlorinating agents and solvents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxythiophene involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the chlorine atom and methoxy group enhances its binding affinity and specificity .

In chemical reactions, the electron-donating methoxy group and electron-withdrawing chlorine atom influence the reactivity of the thiophene ring, making it more susceptible to electrophilic and nucleophilic attacks .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Compounds
Compound Core Structure Substituents Key Functional Groups Reference
4-Chloro-2-methoxythiophene Thiophene Cl (C4), -OCH₃ (C2) Halide, Ether [4, 12]
4-Methylthiophen-2-amine HCl Thiophene CH₃ (C4), -NH₂ (C2, HCl salt) Amine (salt), Methyl [2]
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole Cl (C5), -OCH₃ (C4-phenyl) Halide, Phenyl Ether [3]
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid Thiophene Cl (C4-phenoxy), -CH₂OCH₃ (C5), -COOH (C2) Carboxylic Acid, Ether, Halide [4, 12]

Key Observations :

  • Substituent Effects : Chloro groups (electron-withdrawing) and methoxy groups (electron-donating) modulate electronic density, affecting electrophilic substitution patterns. For example, methoxy groups enhance solubility in polar solvents, while chloro groups increase molecular weight and lipophilicity .
  • Ring Systems : Thiophene derivatives (e.g., this compound) exhibit planar structures conducive to π-π stacking, whereas benzothiazoles (e.g., ) feature fused benzene-thiazole rings with dihedral angles (e.g., 8.76° between benzothiazole and methoxyphenyl rings), influencing crystallinity .

Key Observations :

  • Chlorination methods (e.g., PCl₅ in CH₂Cl₂) are common for introducing chloro groups in thiophene derivatives .
  • Benzothiazole synthesis () requires harsh conditions (e.g., Mn-butyllithium at -78°C), highlighting the stability of the thiophene ring under milder chlorination conditions .

Physical and Chemical Properties

Table 3: Comparative Properties
Compound Molecular Weight (g/mol) Solubility Stability Notes Reference
This compound ~148.6 Soluble in CH₂Cl₂, THF Sensitive to strong acids/bases [12]
4-Methylthiophen-2-amine HCl ~165.6 (HCl salt) Water-soluble (salt form) Hygroscopic [2]
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid ~312.8 Soluble in DMSO, methanol Acid-sensitive due to -COOH [12]

Key Observations :

  • Hydrochloride salts (e.g., 4-Methylthiophen-2-amine HCl) exhibit higher aqueous solubility than neutral thiophenes .
  • Carboxylic acid substituents () enhance polarity but may limit stability under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.